5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-benzylpiperazinyl group, a 3,4-difluorophenyl moiety, and a 2-ethyl side chain. Its molecular formula is C₂₄H₂₅F₂N₅OS (molecular weight: 469.6 g/mol, CAS: 886914-11-0) . The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity, while the benzylpiperazine moiety may influence receptor-binding profiles. The 2-ethyl substituent contributes to steric bulk compared to smaller alkyl groups in analogs.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3,4-difluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N5OS/c1-2-20-27-24-31(28-20)23(32)22(33-24)21(17-8-9-18(25)19(26)14-17)30-12-10-29(11-13-30)15-16-6-4-3-5-7-16/h3-9,14,21,32H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDOLCRDMQZGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that belongs to the thiazole and triazole class of compounds. These types of compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Formula
The chemical formula for this compound is .
Structural Characteristics
The compound features:
- A thiazole ring fused with a triazole ring.
- A benzylpiperazine moiety which is known for its psychoactive properties.
- Two fluorine atoms on the phenyl group enhancing its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiazole and triazole derivatives as anticancer agents. For instance:
- Compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines. In particular, derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
Antimicrobial Properties
The biological evaluation of thiazolo[3,2-b][1,2,4]triazoles has indicated promising antimicrobial activities:
- Several studies report that these compounds exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Neuropharmacological Effects
Given the presence of the piperazine moiety:
- The compound may also exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Research indicates that modifications in the piperazine structure can lead to enhanced interaction with serotonin receptors .
Case Study 1: Anticancer Activity
In a study evaluating a series of triazole derivatives:
- Compound variants were tested against colon carcinoma HCT-116 cell lines, revealing an IC50 value of 6.2 μM for one derivative. This suggests that structural modifications can significantly influence anticancer potency .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thiazole derivatives:
- A derivative similar to the target compound showed effective inhibition against pathogenic bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like chloramphenicol .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 43.4 µM |
| Compound B | Antimicrobial | E. coli | 16 µg/mL |
| Compound C | Neuropharmacological | Rat cortical neurons | EC50 = 30 µM |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Benzylpiperazinyl, 3,4-difluorophenyl, 2-ethyl | 469.6 | High lipophilicity (fluorine atoms), moderate steric bulk (ethyl group). |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl-piperazinyl, 4-ethoxy-3-methoxyphenyl, 2-methyl | 525.0 | Electron-withdrawing (Cl) and electron-donating (methoxy/ethoxy) groups; lower lipophilicity. |
| 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Benzylpiperazinyl, p-tolyl (methylphenyl), 2-methyl | 447.5 | Enhanced hydrophobicity (p-tolyl) but reduced electronic effects compared to fluorine. |
| (5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylphenyl)-thiazolo[3,2-b][1,2,4]triazol-6-one | Thiazolo[3,2-b][1,2,4]triazol-6-one | Methoxy-phenylmethoxyphenyl, 4-methylphenyl | 485.5 | Ketone group (6-one) reduces hydrogen-bonding potential; extended conjugation. |
Key Observations :
Substituent Effects on Lipophilicity: The 3,4-difluorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the p-tolyl (logP ~3.0) and 4-ethoxy-3-methoxyphenyl (logP ~2.8) groups . Fluorine’s electronegativity may also enhance metabolic stability by resisting oxidative degradation.
Receptor-Binding Implications :
- Benzylpiperazine is a common pharmacophore in serotonin/dopamine receptor ligands. Substitution with 3-chlorophenyl () or 3,4-difluorophenyl (target compound) alters electron density, which may modulate affinity for neurotransmitter transporters .
- The thiazolo-triazolone core in lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the 6-ol derivatives .
Synthetic Challenges :
- The target compound’s 3,4-difluorophenyl group requires precise fluorination steps, whereas analogs with methoxy/chloro substituents () are synthesized via simpler aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
